
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate is an organic compound that features a cyclopentane ring substituted with a benzenesulfonyl group, a bromine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate typically involves multiple steps. One common method includes the bromination of a cyclopentane derivative followed by sulfonylation and esterification. For example, the bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions . Finally, the esterification can be carried out using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under SN1 or SN2 conditions.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination under radical conditions.
Benzenesulfonyl chloride: Used for sulfonylation in the presence of a base.
Methanol and acid catalyst: Used for esterification.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted cyclopentane derivatives can be formed.
Oxidation Products: Sulfone derivatives are formed upon oxidation of the benzenesulfonyl group.
Reduction Products: Alcohol derivatives are formed upon reduction of the ester group.
Scientific Research Applications
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in substitution reactions, while the ester group can undergo hydrolysis or reduction . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzenesulfonate: Similar in structure but lacks the bromocyclopentane ring.
Bromocyclopentane derivatives: Similar in having a bromine-substituted cyclopentane ring but lack the benzenesulfonyl and ester groups.
Sulfone derivatives: Similar in having a sulfone group but differ in the rest of the molecular structure.
Uniqueness
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various research applications .
Properties
CAS No. |
115678-59-6 |
|---|---|
Molecular Formula |
C13H15BrO4S |
Molecular Weight |
347.23 g/mol |
IUPAC Name |
methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO4S/c1-18-13(15)9-7-11(14)12(8-9)19(16,17)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
InChI Key |
BPPGLCCCEMLRMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C(C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


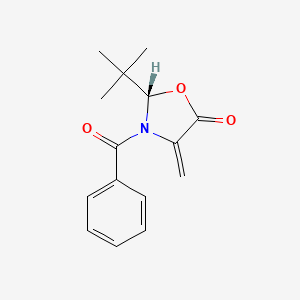
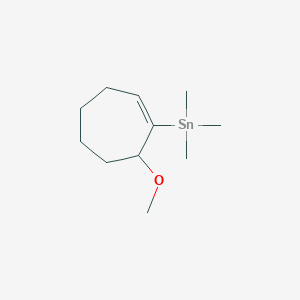
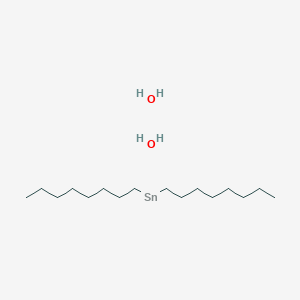

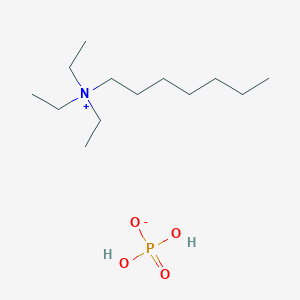
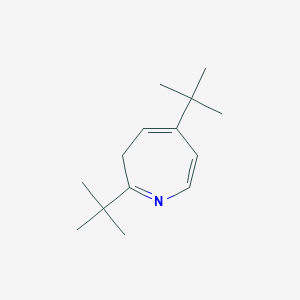
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
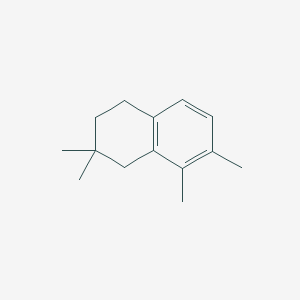
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
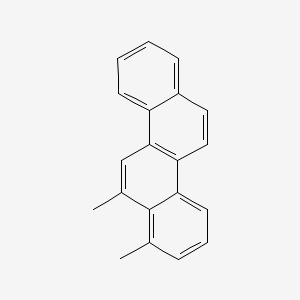
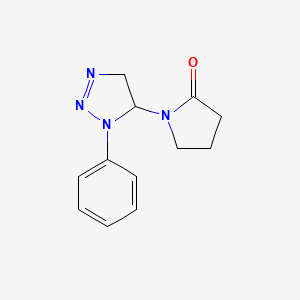
![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
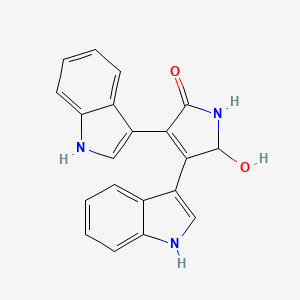
![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
